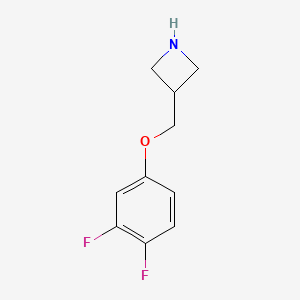
3-(3,4-Difluorophenoxymethyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Difluorophenoxymethyl)azetidine is a chemical compound with the molecular formula C₁₀H₁₁F₂NO and a molecular weight of 199.2 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a difluorophenoxymethyl group attached to it. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties .
Méthodes De Préparation
The synthesis of 3-(3,4-Difluorophenoxymethyl)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
3-(3,4-Difluorophenoxymethyl)azetidine undergoes various chemical reactions due to the presence of the azetidine ring and the difluorophenoxymethyl group. The compound can participate in oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the azetidine ring or the difluorophenoxymethyl group .
Applications De Recherche Scientifique
3-(3,4-Difluorophenoxymethyl)azetidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, azetidine derivatives are explored for their potential as therapeutic agents due to their unique structural properties and biological activity . The compound is also utilized in the development of new materials and catalysts in the industrial sector .
Mécanisme D'action
The mechanism of action of 3-(3,4-Difluorophenoxymethyl)azetidine involves its interaction with molecular targets and pathways within biological systems. The azetidine ring’s strain and the presence of the difluorophenoxymethyl group contribute to its reactivity and ability to interact with specific enzymes and receptors . These interactions can lead to various biological effects, making the compound a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
3-(3,4-Difluorophenoxymethyl)azetidine can be compared with other similar compounds such as aziridines and other azetidine derivatives. Aziridines, which are three-membered nitrogen-containing heterocycles, exhibit higher ring strain and reactivity compared to azetidines . azetidines like this compound offer a balance between stability and reactivity, making them more suitable for certain applications . Other azetidine derivatives may vary in their substituents, leading to differences in their chemical and biological properties .
Propriétés
Formule moléculaire |
C10H11F2NO |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
3-[(3,4-difluorophenoxy)methyl]azetidine |
InChI |
InChI=1S/C10H11F2NO/c11-9-2-1-8(3-10(9)12)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 |
Clé InChI |
PEARRNUPGIUTKI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)COC2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



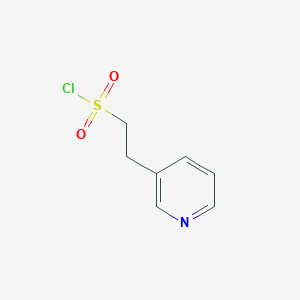
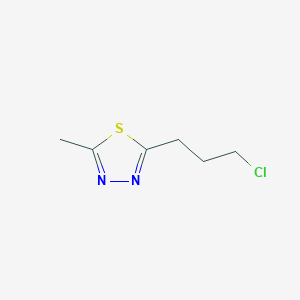
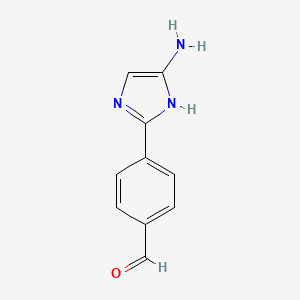
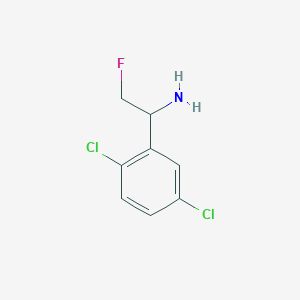
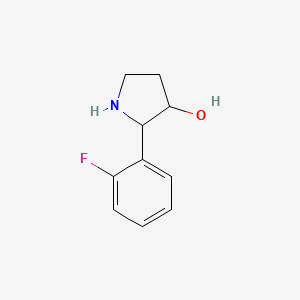
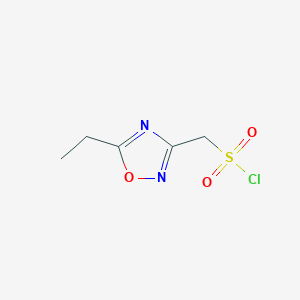
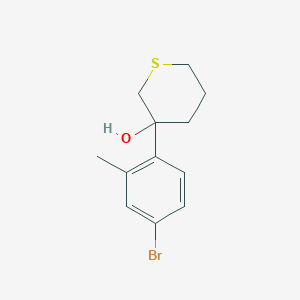


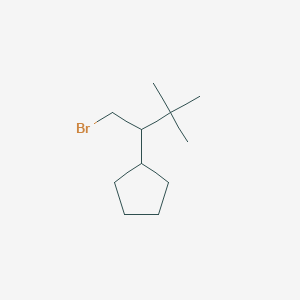
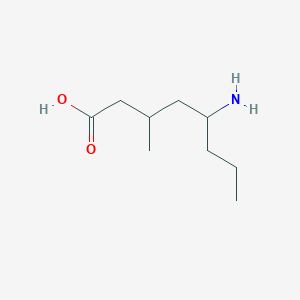
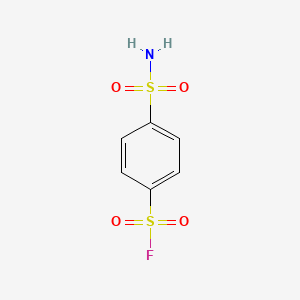
![1-[(3-Methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13238440.png)
